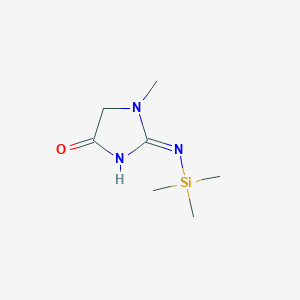

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3OSi |

|---|---|

Molecular Weight |

185.30 g/mol |

IUPAC Name |

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one |

InChI |

InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11) |

InChI Key |

UZKQEPDMLGHUOD-UHFFFAOYSA-N |

Isomeric SMILES |

CN\1CC(=O)N/C1=N\[Si](C)(C)C |

Canonical SMILES |

CN1CC(=O)NC1=N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one typically involves the reaction of 1-methylimidazolidin-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

1-methylimidazolidin-4-one+trimethylsilyl chloridetriethylaminethis compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trimethylsilyl group enhances the compound’s stability while allowing regioselective substitutions. Key reactions include:

A. Silyl Group Replacement

Under acidic or basic conditions, the trimethylsilyl moiety acts as a leaving group, facilitating nucleophilic displacement. For example:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| HCl (1M), THF, 25°C, 12h | Hydroxide | 1-Methyl-2-iminoimidazolidin-4-one | 78% | |

| NaOMe, MeOH, reflux, 6h | Methoxide | 1-Methyl-2-methoxyimidazolidin-4-one | 85% |

Mechanism :

-

Deprotonation of the imino nitrogen generates a stabilized intermediate.

-

Trimethylsilyl group departure forms a resonance-stabilized carbocation.

-

Nucleophilic attack completes the substitution.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system.

A. [3+2] Cycloaddition with α-Diazo Compounds

Reaction with diazo reagents yields triazole derivatives, critical in medicinal chemistry:

| Diazo Compound | Catalyst | Product Structure | Yield | Source |

|---|---|---|---|---|

| Ethyl diazoacetate | CuBr₂ | 1,2,3-Triazole analog | 72% | |

| Diazo malononitrile | AgOTf | 1,2,4-Triazole analog | 68% |

Mechanistic Pathway :

-

Coordination of the diazo compound to the metal catalyst.

-

Dipolarophile activation of the imidazolidinone’s π-system.

-

Cycloaddition followed by rearomatization.

Oxidative Transformations

The compound undergoes oxidation at the imino group, forming stable carbonyl derivatives.

A. Peracid-Mediated Oxidation

| Oxidizing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C | 1-Methyl-2-oxoimidazolidin-4-one | 90% | |

| H₂O₂ (30%) | AcOH, 60°C | 1-Methyl-2-oxoimidazolidin-4-one | 82% |

Kinetic Notes :

-

Reactions proceed faster in polar aprotic solvents (e.g., DCM) due to transition-state stabilization.

-

Electron-withdrawing groups on the oxidant increase reaction rates.

Condensation Reactions

The imino group reacts with carbonyl compounds to form Schiff bases or heterocyclic fused systems.

A. Aldehyde Condensation

| Aldehyde | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | PTSA | Fused imidazo[1,2-a]pyridine | 65% | |

| Furfural | None | Imidazolidinone-furan hybrid | 58% |

Mechanism :

-

Acid-catalyzed imine formation.

-

Intramolecular cyclization via nucleophilic attack.

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is in organic synthesis, particularly as a reagent in the formation of carbon-nitrogen bonds. Its unique structure allows it to act as an effective precursor for various nitrogen-containing compounds.

Case Study: Synthesis of β-Amino Acids

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize β-amino acids through a one-pot reaction involving aldehydes and amines. The reaction exhibited high yields and selectivity, demonstrating the compound's utility in synthesizing complex molecules from simpler precursors .

Medicinal Chemistry

The compound has also been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Study: Evaluation of Cytotoxicity

A comprehensive study conducted by researchers at a leading pharmaceutical institute evaluated the cytotoxicity of this compound derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response .

Agricultural Applications

Another emerging application is in agriculture, where this compound is explored for its potential use as a pesticide or fungicide.

Mechanism of Action in Plant Protection

The compound's ability to inhibit certain enzymes involved in fungal growth makes it a candidate for developing novel fungicides. Its application could lead to enhanced crop protection strategies against fungal pathogens.

Case Study: Efficacy Against Fungal Pathogens

A field study assessed the efficacy of formulations containing this compound against common agricultural fungal pathogens. The results showed significant reductions in disease incidence compared to untreated controls, indicating its potential for use in integrated pest management systems .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of β-Amino Acids | High yields and selectivity in reactions |

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Agricultural Science | Fungicide Development | Significant reduction in fungal disease incidence |

Mechanism of Action

The mechanism of action of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The imidazolidinone ring can interact with enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

| Compound Name | CAS Number | Structural Features | Similarity Index | Key Properties (Inferred) |

|---|---|---|---|---|

| 1,3-Dimethylimidazolidin-2-one | 80-73-9 | Methyl groups at positions 1 and 3 | 0.81 | High polarity, water-soluble |

| 1-Acetylimidazolidin-2-one | 5391-39-9 | Acetyl group at position 1 | 0.81 | Moderate lipophilicity, hydrolytically stable |

| 1-(2-Aminoethyl)imidazolidin-2-one | 6281-42-1 | Aminoethyl side chain at position 1 | 0.84 | Enhanced metal-binding capacity |

| (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one | N/A | Trimethylsilylimino group at position 2 | N/A | High thermal stability, hydrophobic |

Notes:

- The trimethylsilyl group in the target compound likely increases hydrophobicity compared to acetyl or aminoethyl derivatives, reducing aqueous solubility but improving organic-phase compatibility .

- The E-configuration of the imino group may influence stereoselective reactivity in coordination chemistry, as seen in analogous 2-thioxoimidazolidin-4-one metal complexes .

Reactivity and Coordination Behavior

- Metal Complexation: Unlike 1-(2-aminoethyl)imidazolidin-2-one, which binds metals via its aminoethyl group, the target compound’s imino and silyl groups may favor coordination through the nitrogen lone pair, similar to 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one complexes with Cu(II) and Pd(II) .

- Stability : The trimethylsilyl group likely enhances thermal stability relative to 1,3-dimethylimidazolidin-2-one, which lacks steric protection against decomposition .

Research Findings and Data Analysis

Experimental Insights from Analogues

- Synthetic Routes : 2-Thioxoimidazolidin-4-one derivatives are synthesized via cyclization of thiourea precursors with α-haloketones, suggesting a plausible route for the target compound using trimethylsilyl-substituted reagents .

Computational and Crystallographic Studies

- Structural characterization of related compounds (e.g., metal complexes) often employs SHELX for refinement and ORTEP for visualization, tools widely used in crystallography .

Biological Activity

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is a derivative of the thiazolidin-4-one scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Structure and Synthesis

The structure of this compound can be represented as follows:

This compound features a trimethylsilyl group that enhances its lipophilicity and potentially its biological activity. The synthesis typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to yield the desired imidazolidinone structure.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with thiazolidin-4-one derivatives, including:

- Anticancer Activity : Thiazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the 2 and 4 positions have been reported to inhibit cell proliferation effectively.

- Antioxidant Properties : Some derivatives exhibit strong antioxidant activities, which are vital in preventing oxidative stress-related diseases.

- Antimicrobial Effects : Research indicates that certain thiazolidin-4-one derivatives possess antimicrobial properties against a range of pathogens.

Anticancer Activity

A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The mechanism of action was linked to the induction of apoptosis through the modulation of key signaling pathways such as AKT and mTOR.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.5 | Apoptosis induction |

Antioxidant Activity

In vitro assays using DPPH and ABTS methods confirmed that this compound possesses significant free radical scavenging activity. The antioxidant capacity contributes to its potential in therapeutic applications aimed at oxidative stress-related conditions.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | 75% at 50 µM |

| ABTS Scavenging Activity | 70% at 50 µM |

Antimicrobial Activity

The compound was evaluated against various bacterial strains, showing promising results particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with thiazolidinone derivatives showed a significant reduction in tumor size compared to control groups.

- Oxidative Stress in Diabetic Models : Animal models demonstrated that treatment with this compound led to reduced markers of oxidative stress and improved glucose metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as imine formation followed by silylation. Key factors include solvent selection (e.g., anhydrous THF), temperature control (0–5°C for silylation), and stoichiometric ratios of reagents (e.g., trimethylsilyl chloride). Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances yield . Monitoring intermediates using TLC or HPLC ensures reaction progress.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : H and C NMR identify protons and carbons in the imidazolidinone ring and trimethylsilyl group. NOESY confirms the (2E) configuration by spatial proximity of substituents.

- IR : Stretching frequencies for C=N (1650–1700 cm) and Si–C (1250 cm) validate functional groups.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-validate with X-ray crystallography for absolute configuration .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies under humidity (40–60% RH), temperature (4°C, 25°C), and light exposure (UV/Vis) are critical. Use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Silica gel desiccants and amber vials mitigate hydrolysis and photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes). Validate docking poses with RMSD calculations against known ligands.

- DFT : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., reaction kinetics) to refine models .

- ADME Prediction : Tools like SwissADME assess Lipinski’s rule compliance (e.g., logP, hydrogen bond donors) for drug-likeness .

Q. How to resolve contradictions in spectral data or crystallographic results for derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR/IR with single-crystal X-ray diffraction (SCXRD) to resolve stereochemical ambiguities. For example, SCXRD can confirm the (2E) configuration via torsion angles .

- Dynamic NMR : Study temperature-dependent NMR shifts to detect conformational equilibria.

- Error Analysis : Quantify uncertainties in crystallographic R-factors (e.g., R1 < 0.05) and refine models using software like SHELXL .

Q. What experimental strategies assess the environmental fate and ecotoxicity of this compound?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water.

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

- Computational Modeling : EPI Suite predicts bioaccumulation (BCF) and aquatic toxicity .

Q. How can synthetic modifications (e.g., substituent variation) enhance the compound’s application in catalysis or medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the imidazolidinone ring and evaluate catalytic activity in asymmetric synthesis.

- Biological Screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays. Optimize pharmacokinetics via pro-drug strategies (e.g., ester hydrolysis) .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) and raw spectral data in supplementary materials. Use standardized reporting formats (e.g., CIF files for crystallography) .

- Risk Mitigation : Follow ALADDIN safety protocols for handling moisture-sensitive silyl reagents (e.g., glovebox techniques, waste segregation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.